2'-Fluorobiphenyl-2-carbaldehyde
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOOBRYMWSXJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362653 | |
| Record name | 2-(2-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223575-95-9 | |
| Record name | 2′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223575-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-fluorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nickel-Catalyzed Cross-Coupling Method
A highly efficient synthetic route involves a nickel-catalyzed cross-coupling reaction between fluorinated aryl halides and zinc organometallic species. The process is characterized by the following steps and conditions:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of aryl zinc intermediate | Magnesium turnings + 5-bromo-2-fluorotoluene in dry tetrahydrofuran (THF), 40–50 °C | Maintains inert atmosphere (nitrogen) |
| 2 | Transmetalation with zinc chloride | Addition of freshly fused zinc chloride at 25 °C | Formation of aryl zinc chloride complex |
| 3 | Nickel catalyst addition | Dichlorobis(triphenylphosphine)nickel(II) added at 0 °C to ambient temperature | Catalyst loading ~0.0035 mol |
| 4 | Cross-coupling reaction | Stirring at 30 °C for 2.5–4 hours | Monitored by TLC or HPLC |
| 5 | Work-up and extraction | Quenching with aqueous HCl, extraction with ethyl acetate, washing with water and drying over sodium sulfate | Removal of inorganic salts and impurities |
| 6 | Purification | Silica gel column chromatography using methylene chloride/hexane eluent | Yields yellow solid product |
This method yields the biphenyl intermediate which can be further functionalized to the aldehyde derivative.
Formylation to Introduce the Aldehyde Group
The aldehyde group at the 2-position is typically introduced by oxidation of the corresponding methyl or benzyl precursor or via directed ortho-formylation using Lewis acids such as zinc chloride:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Reaction with zinc chloride | Freshly fused zinc chloride added to the biphenyl intermediate at 18 °C | Promotes electrophilic substitution |
| 2 | Oxidation or conversion to aldehyde | Controlled temperature and reaction time to avoid over-oxidation | Monitored by TLC |
| 3 | Purification | Recrystallization from methanol or hexane | Achieves high purity (99.5% by HPLC) |
The precise control of temperature (e.g., 18 °C during zinc chloride addition) and reaction time is critical to avoid side reactions and decomposition.
Purification and Characterization
The crude product is subjected to purification steps including:
- Activated charcoal treatment to remove colored impurities.
- Drying over magnesium sulfate or sodium sulfate to remove moisture.
- Silica gel column chromatography using methylene chloride or hexane as eluents.
- Crystallization from suitable solvents such as methanol or hexane at controlled temperatures (e.g., cooling to -15 °C).
Purity is confirmed by:
- High-performance liquid chromatography (HPLC) showing purities up to 99.5%.
- Melting point determination (typically 78–87 °C depending on polymorph).
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the structure.
- Mass spectrometry for molecular weight confirmation.
Summary of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Catalyst | Dichlorobis(triphenylphosphine)nickel(II) |
| Solvent | Tetrahydrofuran (dry), toluene for extraction |
| Temperature | 0–50 °C for coupling; 18 °C for zinc chloride addition; 80–125 °C for further reactions |
| Reaction Time | 2.5–12 hours depending on step |
| Work-up | Acid quench (HCl), organic extraction, drying agents |
| Purification | Column chromatography, crystallization |
| Yield and Purity | Up to 82% crude yield, 99.5% purity after recrystallization |
Research Findings and Practical Notes
- The nickel-catalyzed cross-coupling approach is favored for its efficiency and use of commercially available reagents.
- Maintaining an inert atmosphere (nitrogen or argon) throughout synthesis prevents oxidation and degradation.
- Use of freshly fused zinc chloride ensures high reactivity and selectivity during formylation.
- Activated charcoal treatment and careful drying improve the color and stability of the final product.
- Crystallization at low temperatures enhances purity and facilitates isolation of the aldehyde as a solid.
- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product identity.
Data Table: Representative Reaction Conditions and Outcomes
| Entry | Starting Material | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 5-bromo-2-fluorotoluene + Zn | 0.3 | 30 | 3 | 82 (crude) | 99.5 (after recrystallization) | Nickel-catalyzed cross-coupling |
| 2 | Biphenyl intermediate + ZnCl2 | N/A | 18 | 0.5 | N/A | N/A | Directed ortho-formylation |
| 3 | Crude aldehyde purification | N/A | Ambient to -15 | Overnight | N/A | 99.5 | Crystallization from methanol |
Chemical Reactions Analysis
Types of Reactions
2’-Fluorobiphenyl-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2’-Fluorobiphenyl-2-carboxylic acid.
Reduction: 2’-Fluorobiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The potential applications of 2'-fluorobiphenyl-2-carbaldehyde in pharmaceuticals include:
Materials Science
In materials science, this compound is utilized for its unique electronic properties:
- Liquid Crystals : The compound can be incorporated into liquid crystal formulations due to its ability to influence molecular orientation and phase behavior, which is crucial for display technologies.
- Polymer Synthesis : It serves as a precursor for synthesizing functional polymers. The aldehyde group can participate in polymerization reactions, leading to materials with tailored properties for various applications, including coatings and adhesives.
Environmental Chemistry
Research has indicated that fluorinated compounds can be biodegraded by specific microbial pathways, making them relevant in environmental studies:
- Biodegradation Studies : Microorganisms such as Pseudomonas pseudoalcaligenes have been shown to utilize fluorinated biphenyls as carbon sources, indicating potential pathways for bioremediation of contaminated environments .
Case Study 1: Synthesis and Biological Evaluation
A study investigated the synthesis of various fluorinated biphenyl derivatives, including this compound. The derivatives were evaluated for their anti-inflammatory properties in vitro. Results showed that certain modifications enhanced biological activity significantly compared to non-fluorinated analogs, suggesting that fluorination may improve therapeutic efficacy .
Case Study 2: Material Properties
Research into the use of this compound in liquid crystal applications demonstrated that its incorporation could lead to improved thermal stability and response times in display technologies. This was attributed to the unique interactions facilitated by the fluorine atom within the biphenyl structure.
Mechanism of Action
The mechanism of action of 2’-Fluorobiphenyl-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles to form various products. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
2’-Chlorobiphenyl-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and properties.
2’-Bromobiphenyl-2-carbaldehyde: Contains a bromine atom, which can lead to different reactivity patterns compared to the fluorinated compound.
Uniqueness
2’-Fluorobiphenyl-2-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. The fluorine atom can enhance the compound’s stability and electronic properties, while the aldehyde group provides a reactive site for further chemical transformations. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
2'-Fluorobiphenyl-2-carbaldehyde is a compound of interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of a fluorine atom and a carbonyl group, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by relevant data tables and case studies.
Molecular Formula : C13H9FO
Molecular Weight : 204.21 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, facilitating better membrane permeability and binding affinity to target sites.
Enzyme Interaction
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of endogenous compounds.
Biological Activity
The compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.
- Anti-inflammatory Effects : It has been reported to reduce inflammation in animal models by modulating the expression of pro-inflammatory cytokines .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects in neuronal cell lines, possibly through the inhibition of oxidative stress pathways .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antibacterial activity.
-
Neuroprotection in Animal Models :
- In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in a marked decrease in neuronal cell death compared to controls. The protective index was calculated as follows:
where is the dose causing toxicity in 50% of subjects and is the effective dose for therapeutic effect .
- In a rodent model of neurodegeneration induced by oxidative stress, administration of this compound resulted in a marked decrease in neuronal cell death compared to controls. The protective index was calculated as follows:
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 2'-Fluorobiphenyl-2-carbaldehyde, and how can reaction conditions be adjusted to improve yield?
- Methodology : A common synthesis involves reacting 2'-fluorobiphenyl precursors with oxidizing agents to introduce the aldehyde group. For example, this compound can be derivatized via oxime formation by reacting with methoxylamine hydrochloride (2 equiv) in a 50% ethanol/water solution at 85°C for 1.5 hours, using sodium acetate (4.5 equiv) as a base. This method achieves a 99% yield .
- Key Parameters :
| Reagent | Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methoxylamine HCl | 2 | 50% EtOH/H₂O | 85°C | 1.5 h | 99% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : NMR (CDCl₃) shows characteristic peaks at δ 7.01–8.02 ppm for aromatic protons and δ 8.02 ppm for the aldehyde proton. NMR confirms the aldehyde carbon at δ 162.6 ppm (coupled with fluorine, ) .
- Mass Spectrometry : HRMS (CI) gives [M+H]⁺ at m/z 230.0970 (calculated 230.0981) .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methods : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures are standard. The compound’s stability at low temperatures (0–6°C) allows cold storage post-purification .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The ortho-fluorine atom induces electron-withdrawing effects, polarizing the aldehyde group and enhancing its electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reactions) or participation in Suzuki-Miyaura couplings when boronic acids are used .
- Case Study : In synthesizing quinoline derivatives, this compound acts as a precursor for fluorinated bioactive compounds, leveraging fluorine’s metabolic stability .
Q. What challenges arise in crystallizing this compound, and how can they be addressed using X-ray crystallography?
- Crystallography Workflow :
- Use SHELXL for refinement of high-resolution data. Fluorine’s strong scattering factor requires careful treatment of anisotropic displacement parameters .
- Crystallization trials: Employ vapor diffusion with dichloromethane/hexane mixtures. Fluorine’s steric effects may lead to twinning; SHELXD or OLEX2 can resolve this .
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Data Reconciliation :
- Compare NMR shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, aldehyde proton deshielding varies by 0.2–0.5 ppm depending on hydrogen bonding .
- Validate via independent synthesis: Reproduce the oxime derivative (CAS 192863-46-0) and cross-check with PubChem or DSSTox entries .
Q. What computational methods predict the reactivity of this compound in multi-step syntheses?
- In Silico Tools :
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Retrosynthetic Analysis: Use Pistachio/BKMS_Metabolic databases to propose feasible routes (e.g., aldol condensations or Pd-catalyzed couplings) .
Methodological Recommendations
- Synthetic Optimization : Scale reactions under inert atmospheres to prevent aldehyde oxidation.
- Safety Protocols : Store at 0–6°C to avoid decomposition; handle with nitrile gloves due to fluorinated compounds’ potential toxicity .
- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) or PubChem for community validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
